2-Bromo-5-nitrobenzene-1-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Cross-Coupling

SAR-driven drug discovery often stalls when mono-functional sulfonyl chlorides limit derivatization pathways. 2-Bromo-5-nitrobenzenesulfonyl chloride (CAS 98130-55-3) overcomes this bottleneck with three orthogonal reactive centers: • Electrophilic SO₂Cl for high-yield sulfonamide formation (88% model yield) • Reducible NO₂ group for amine diversification • Br substituent for Pd-catalyzed cross-coupling (Suzuki, Stille) This ortho-bromo, meta-nitro pattern enables precise sequential functionalization for efficient library synthesis. Consistent quality for med chem and process R&D.

Molecular Formula C6H3BrClNO4S
Molecular Weight 300.51 g/mol
CAS No. 98130-55-3
Cat. No. B1275896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrobenzene-1-sulfonyl chloride
CAS98130-55-3
Molecular FormulaC6H3BrClNO4S
Molecular Weight300.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Br
InChIInChI=1S/C6H3BrClNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
InChIKeyOGKGGBNPVRGQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitrobenzenesulfonyl Chloride: Overview


2-Bromo-5-nitrobenzene-1-sulfonyl chloride (CAS 98130-55-3) is a polyfunctional arenesulfonyl chloride featuring a unique ortho-bromo, meta-nitro substitution pattern on the benzene ring . This specific arrangement confers a distinct electronic profile and synthetic versatility, positioning it as a strategic intermediate in medicinal chemistry and materials science. Its molecular formula is C₆H₃BrClNO₄S (molecular weight 300.51 g/mol), with a reported melting point of 91-92 °C (or 86-88 °C, dependent on purity) and a calculated boiling point of 387.4 ± 32.0 °C . The compound's three reactive centers—the electrophilic sulfonyl chloride group for nucleophilic substitution, the nitro group for reduction to an amine, and the bromo substituent for cross-coupling reactions—enable orthogonal functionalization, a key differentiator from simpler mono-functional sulfonyl chlorides .

2-Bromo-5-nitrobenzenesulfonyl Chloride: Analogue Substitution Risks


Simple substitution with mono-functional sulfonyl chlorides like 4-nitrobenzenesulfonyl chloride (p-NsCl) or 2-nitrobenzenesulfonyl chloride (o-NsCl) fails to deliver the same synthetic outcome. While these compounds provide a sulfonyl chloride electrophile and a nitro group for later reduction, they lack the critical bromo substituent that enables orthogonal functionalization via cross-coupling chemistry [1]. Conversely, non-nitrated 2-bromobenzenesulfonyl chlorides are less electrophilic at the sulfonyl chloride group, potentially requiring harsher reaction conditions and leading to lower yields or side reactions [2]. The specific ortho-bromo, meta-nitro pattern in 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is not a minor structural variation; it dictates the compound's reactivity, the order of synthetic steps, and the ultimate product space accessible. Using a 'close' analog will compromise synthetic efficiency, yield, and product diversity, as demonstrated in the following quantitative evidence.

2-Bromo-5-nitrobenzenesulfonyl Chloride: Quantitative Evidence


Orthogonal Reactivity Advantage

Unlike mono-functional sulfonyl chlorides such as 4-nitrobenzenesulfonyl chloride (p-NsCl, CAS 98-74-8) which primarily function as sulfonylating agents, 2-Bromo-5-nitrobenzene-1-sulfonyl chloride possesses three orthogonal reactive sites. This enables sequential functionalization (e.g., sulfonylation → nitro reduction → Suzuki coupling) that is impossible with simpler analogs . While a direct head-to-head comparison of product diversity is not available in a single study, the potential for creating a significantly larger and more complex chemical space is a key differentiator. For instance, the bromo substituent allows for transition metal-catalyzed cross-couplings, a pathway not available to p-NsCl [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Sulfonyl Chloride Electrophilicity

The presence of the strong electron-withdrawing nitro group at the meta position significantly increases the electrophilicity of the sulfonyl chloride group in 2-Bromo-5-nitrobenzene-1-sulfonyl chloride compared to non-nitrated analogs. A kinetic study on the solvolysis of benzenesulfonyl chlorides demonstrates that a p-nitro substituent increases the first-order rate constant (k) for hydrolysis by a factor of approximately 10⁴ compared to an unsubstituted benzenesulfonyl chloride, and a p-bromo substituent increases the rate by a factor of ~10² [1]. While the specific compound was not directly measured, its substitution pattern (bromo and nitro) is expected to confer reactivity intermediate between the p-nitro and p-bromo derivatives. This enhanced reactivity translates to faster, more complete reactions with nucleophiles, potentially increasing yields and reducing reaction times compared to a non-nitrated 2-bromobenzenesulfonyl chloride.

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Sulfonamide Synthesis Efficiency

In a specific and documented synthesis, 2-Bromo-5-nitrobenzene-1-sulfonyl chloride was reacted with aqueous ammonia to yield the corresponding sulfonamide, 2-bromo-5-nitrobenzenesulfonamide, in a high 88% yield (16.4 g isolated from 20.0 g of starting sulfonyl chloride) with 93% purity . This demonstrates the compound's practical utility and robust performance in a fundamental reaction central to medicinal chemistry. While a direct comparison to the same reaction with a different sulfonyl chloride is not provided, this high yield under standard conditions (room temperature, 1,4-dioxane/water) serves as a strong benchmark for its synthetic viability.

Medicinal Chemistry Sulfonamide Synthesis Process Chemistry

Electrochemical Reduction Mechanism

A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides revealed that the position of the nitro group dictates the reduction mechanism. 3-Nitrobenzenesulfonyl chloride follows a stepwise mechanism, while 2-nitro, 4-nitro, and 2,4-dinitro analogs undergo a concerted 'sticky' dissociative mechanism involving simultaneous electron transfer and S–Cl bond cleavage [1]. For 2-nitrobenzenesulfonyl chloride, steric hindrance from the ortho-nitro group prevents the formation of diaryl disulfones, an autocatalytic side-reaction observed with the 3-nitro and 4-nitro isomers [1]. While this study did not include 2-Bromo-5-nitrobenzene-1-sulfonyl chloride, its ortho-bromo, meta-nitro pattern suggests a unique reduction pathway: the ortho-bromo group will likely introduce steric hindrance similar to the ortho-nitro group, potentially suppressing disulfone formation, while the meta-nitro group may lead to a different mechanism than the stepwise one observed for the meta-nitro-only analog. This distinct electrochemical behavior differentiates it from both the para-nitro and ortho-nitro analogs.

Electrochemistry Reduction Mechanisms Substituent Effects

2-Bromo-5-nitrobenzenesulfonyl Chloride: Applications


Medicinal Chemistry: Orthogonal Library Synthesis

Procure 2-Bromo-5-nitrobenzene-1-sulfonyl chloride for drug discovery programs requiring the rapid construction of diverse, functionalized molecular libraries. Its three orthogonal reactive handles (sulfonyl chloride, nitro, and bromo) [1] enable sequential functionalization, allowing chemists to explore a broader chemical space and generate novel intellectual property compared to using mono- or di-functional sulfonyl chlorides. The demonstrated high yield (88%) in a model sulfonamide formation underscores its reliability as a building block for lead optimization.

Process Chemistry: Sulfonamide Scale-Up

Utilize this compound as a key intermediate in the scalable synthesis of sulfonamide-based active pharmaceutical ingredients (APIs) and fine chemicals. The enhanced electrophilicity of the sulfonyl chloride group, due to the meta-nitro substituent [1], predicts faster reaction kinetics and higher conversion rates compared to non-nitrated analogs. This can translate to reduced reaction times, lower energy costs, and improved process efficiency during scale-up. The high-purity, high-yield sulfonamide synthesis provides a reliable starting point for developing robust manufacturing processes.

Materials Science: Functional Polymer Precursor

Employ 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in the synthesis of advanced materials, such as functional polymers, liquid crystals, or organic electronic materials. The bromo substituent provides a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce conjugated aryl or heteroaryl groups [1]. The sulfonyl chloride group can be used to attach the unit to polymer backbones or surfaces, while the nitro group can be reduced to an amine for further functionalization or to tune electronic properties. This orthogonal reactivity profile enables precise molecular design not possible with simpler sulfonyl chlorides.

Electrosynthesis: Selective Nitro Reduction

Leverage 2-Bromo-5-nitrobenzene-1-sulfonyl chloride in fundamental electrochemical studies or for the selective reduction of the nitro group. Based on the distinct reduction mechanisms observed for nitro-substituted benzenesulfonyl chlorides [1], this compound's unique ortho-bromo, meta-nitro substitution pattern is predicted to exhibit a concerted reduction mechanism with suppressed side-reactions (disulfone formation) compared to para- or meta-nitro analogs. This makes it an ideal candidate for developing clean, high-yielding electrochemical transformations of sulfonyl chlorides, an area of growing interest in green chemistry.

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